FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER
Description
Fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester (CAS 114616-31-8, molecular formula C₃₁H₂₆N₂O₁₀) is a fluorescein-derived NHS ester widely used as a fluorescent labeling reagent for biomolecules such as proteins, peptides, and enzymes . Its structure includes a carboxamidocaproic acid spacer arm, which enhances solubility and reduces steric hindrance during conjugation. This compound exhibits strong green fluorescence (excitation/emission ~494/518 nm) and reacts efficiently with primary amines under mild conditions (pH 7–9), making it ideal for applications in biosensing, cellular imaging, and protein tracking .
A key application is in glucose biosensors, where it labels glucose oxidase (GOx) to form GOx-FS conjugates. These conjugates show a linear fluorescence response to glucose concentrations between 300–2000 mg L⁻¹, attributed to an inner filter effect or energy transfer mechanisms involving the flavin group of GOx .
Properties
CAS No. |
114616-31-8 |
|---|---|
Molecular Formula |
C31H26N2O10 |
Molecular Weight |
586.55 |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxyfluorescein Derivatives
The synthesis begins with the activation of 5(6)-carboxyfluorescein, a fluorescein derivative containing carboxylic acid groups at the 5- or 6-position of the xanthene ring. The activation process employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate NHS ester formation . These reagents promote the conversion of the carboxylic acid into an intermediate O-acylisourea, which reacts with NHS to yield the stable NHS ester (Figure 1) .
Key Reaction Conditions
-
Coupling Agents : EDC or DCC (1.2–1.5 equivalents relative to carboxyfluorescein) .
-
NHS Stoichiometry : 1.5–2.0 equivalents to ensure complete activation .
-
Solvent System : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester .
Purification and Isomer Separation
The regioisomeric mixture (5- and 6-carboxy derivatives) is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography . HPLC conditions typically employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >98% purity . Industrial-scale methods utilize recrystallization from ethanol/water mixtures to reduce costs while maintaining ≥90% purity .
Table 1: Purification Methods and Outcomes
| Method | Purity (%) | Yield (%) | Key Conditions | Source |
|---|---|---|---|---|
| RP-HPLC | >98 | 60–70 | C18 column, 0–100% MeCN/H2O | |
| Recrystallization | 90–95 | 75–85 | Ethanol/H2O (3:1), −20°C | |
| Silica Chromatography | 85–90 | 65–75 | CH2Cl2/MeOH (95:5) |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Large-scale reactions use continuous flow systems to optimize mixing and heat dissipation, reducing reaction times to 2–3 hours . Solvent recovery systems are implemented to recycle DMF or DMSO, minimizing waste . The final product is lyophilized to stabilize the NHS ester, with residual solvents controlled to <0.1% (w/w) to meet regulatory standards .
Key Industrial Parameters
Reaction Optimization and Challenges
Critical Factors
-
Moisture Control : Hydrolysis of the NHS ester is minimized by maintaining anhydrous conditions .
-
pH Management : Reactions are buffered at pH 7.0–8.5 using Et3N or sodium bicarbonate .
-
Isomer Handling : The 5- and 6-isomers exhibit identical spectral properties, making separation optional for most applications .
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER primarily undergoes substitution reactions. The NHS ester group reacts with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Room temperature, anhydrous environment, pH 7.0-9.0
Major Products
The major products of these reactions are fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound. These labeled biomolecules are used in various analytical and diagnostic applications .
Scientific Research Applications
Protein Labeling
Fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester is primarily utilized for labeling proteins. Its reactive N-hydroxysuccinimide (NHS) group allows for efficient conjugation to primary amines found in lysine residues of proteins. This property is crucial for:
- Immunofluorescence Assays : The compound is employed in techniques like Western blotting and ELISA, where it labels antibodies for detection via fluorescence microscopy .
- Flow Cytometry : It enables the analysis of cell populations based on fluorescence intensity, allowing researchers to quantify protein expression levels on cell surfaces .
Bioconjugation Techniques
The compound serves as an effective tool for bioconjugation, where it links fluorescent tags to various biomolecules, enhancing their functionality. The hexanoic acid spacer increases the accessibility of the reactive NHS group, facilitating conjugation with nucleophiles on proteins or nucleotides . Notable applications include:
- Fluorescence Polarization Assays : In a study involving cyclic peptide analogs, fluorescein-labeled compounds were synthesized to assess binding interactions with target proteins using fluorescence polarization techniques .
- Targeted Drug Delivery : Fluorescently labeled peptides are being developed for tracking and delivering drugs specifically to target cells, improving therapeutic efficacy while minimizing side effects .
Imaging Applications
The compound's fluorescent properties make it suitable for various imaging applications:
- In Vivo Imaging : Fluorescein-based probes are used in live animal imaging studies to visualize biological processes in real-time .
- Cellular Imaging : It allows researchers to monitor cellular dynamics and interactions by labeling specific cellular components or structures .
Quenching Experiments
This compound is also used in quenching experiments to study protein conformational changes and interactions. By attaching the dye to proteins, researchers can investigate how binding events affect fluorescence intensity, providing insights into molecular mechanisms .
-
Synthesis of Cyclic Peptide Analogs :
A study demonstrated the synthesis of cyclic NGR/RGD peptide analogs labeled with fluorescein for use in fluorescence polarization assays. The labeled compound showed effective binding to CD13, highlighting its potential in targeted therapies . -
Immunofluorescence Techniques :
Researchers utilized fluorescein-labeled antibodies in immunofluorescence assays to detect specific antigens in tissue samples, showcasing the compound's utility in diagnostic applications . -
Drug Delivery Research :
Ongoing research focuses on developing fluorescein-labeled peptides for targeted drug delivery systems, aiming to enhance therapeutic outcomes while reducing off-target effects .
Mechanism of Action
The mechanism of action of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER involves the formation of a covalent bond between the NHS ester group and primary amines on target biomolecules. This reaction results in the stable attachment of the fluorescein moiety to the biomolecule, enabling its detection through fluorescence. The excitation and emission wavelengths of the fluorescein moiety allow for sensitive and specific detection using standard fluorescence microscopy and spectroscopy techniques .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features and functional properties of fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester with analogous NHS-activated fluorescent dyes:
Key Observations :
- Spacer Arm : The caproic acid spacer in fluorescein-5(6)-carboxamidocaproic acid NHS ester improves conjugation efficiency by reducing steric interference, unlike shorter or absent spacers in 5(6)-carboxyfluorescein or Rhodamine 6G derivatives .
- Fluorescence Stability : Fluorescein derivatives are pH-sensitive (quenched below pH 7), whereas Rhodamine 6G and BODIPY dyes maintain stability across broader pH ranges .
Commercial Availability and Stability
- Synthetic Accessibility: Fluorescein-5(6)-carboxamidocaproic acid NHS ester is commercially available (e.g., Reebio Biochemical Technology) and stable at –20°C for long-term storage .
- Hydrolysis Sensitivity : Like all NHS esters, it hydrolyzes rapidly in aqueous solutions (t₁/₂ ~1 hour at pH 7.4), necessitating immediate use after dissolution. This contrasts with more stable alternatives like FITC (isothiocyanate chemistry), which reacts slower but allows longer handling times .
Research Advancements and Limitations
Advantages
Limitations
- pH Sensitivity : Fluorescence quenching in acidic environments limits use in lysosomal tracking.
- Photobleaching : Faster than Rhodamine derivatives under prolonged illumination .
Biological Activity
Fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester (often abbreviated as 5(6)-SFX SE) is a fluorescent dye utilized primarily in biochemical applications for labeling proteins and other biomolecules. This compound is characterized by its reactive N-hydroxysuccinimide (NHS) group, which facilitates the conjugation process to primary amines, enhancing the accessibility of the reactive site through a hexanoic acid spacer. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H26N2O10
- Molecular Weight : 586.55 g/mol
- CAS Number : 114616-31-8
- Purity : ≥90% (HPLC)
- Appearance : Yellow to orange powder
- Excitation/Emission Wavelengths : λex 490 nm / λem 514 nm in DMF (pH 8.2) and λex 491 nm / λem 515 nm in 0.1 M Tris (pH 9.0)
The mechanism of action for fluorescein-based labeling involves the reaction of the NHS ester with nucleophilic groups, such as primary amines on proteins or nucleotides. The hexanoic spacer enhances the accessibility of the NHS group, allowing for more efficient conjugation. This property makes it particularly valuable in various fluorescence-based assays, including:
- Immunofluorescence : Labeling antibodies for visualization.
- Flow Cytometry : Tracking cell populations.
- In Vivo Imaging : Monitoring biological processes in live organisms.
Applications
- Protein Labeling : The primary application of this compound is in the labeling of proteins for various analytical techniques.
- Cellular Studies : It is used to study intracellular processes by labeling proteins that can be tracked over time.
- Quenching Experiments : The compound is utilized in experiments designed to study protein interactions and conformational changes.
Case Study: Protein Interaction Analysis
A study published in Bioconjugate Chemistry demonstrated the use of this compound in analyzing protein interactions through fluorescence resonance energy transfer (FRET). The researchers labeled two different proteins with fluorescein and a quencher, respectively, to monitor interaction dynamics under varying conditions. Results indicated that the fluorescent signal correlated with binding affinity, providing insights into molecular interactions at a cellular level .
Table of Comparative Studies
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER?
- Methodological Answer : The synthesis involves sequential activation and coupling steps. For example, a modified fluorescein derivative can be synthesized by reacting diacetylated 5(6)-carboxyfluorescein with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to activate the carboxyl group, followed by reaction with an amine-containing spacer (e.g., 1-amino-4-azidobutane). Key steps include:
- Activation : Stirring diacetylated 5(6)-carboxyfluorescein with CDI in THF at room temperature overnight .
- Coupling : Adding the amine-containing spacer to the activated ester and monitoring completion via TLC or NMR .
- Purification : Use column chromatography or precipitation in cold ether to isolate the product.
Q. How to characterize the compound using spectroscopic methods?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : After hydrolysis, measure absorbance at ~495 nm (λex) and emission at ~519 nm (λem) in pH 7.0 buffer .
- <sup>1</sup>H NMR : Key peaks include aromatic protons (δ 6.6–8.0 ppm) and succinimidyl ester protons (δ 2.8–3.0 ppm). For example, N-(4-azidobutyl)-fluorescein derivatives show distinct coupling constants (e.g., J = 8.5 Hz for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., C31H26N2O10, MW 586.55) .
Q. What are the recommended storage conditions and handling precautions?
- Methodological Answer :
- Storage : Store at -20°C in anhydrous DMF or DMSO, sealed under inert gas (e.g., argon) to prevent hydrolysis .
- Handling : Use gloves and work in a fume hood. Avoid humidity, as the succinimidyl ester is moisture-sensitive. Quench unreacted ester with excess glycine or Tris buffer .
Q. What are the primary applications in protein/DNA labeling?
- Methodological Answer : The compound is used for:
- Protein Labeling : React with primary amines (e.g., lysine residues) at pH 8.0–9.0. Use a 10:1 molar ratio (dye:protein) for 1–2 hours at 4°C .
- DNA Probes : Conjugate to amine-modified oligonucleotides via succinimidyl-amine coupling in borate buffer (pH 8.5) .
Advanced Research Questions
Q. How to resolve contradictions in NMR data between different synthesis batches?
- Methodological Answer :
- Batch Comparison : Run <sup>1</sup>H NMR under identical conditions (e.g., deuterated DMSO, 400 MHz). Compare chemical shifts of diagnostic peaks (e.g., succinimidyl δ 2.8 ppm vs. hydrolyzed byproduct δ 3.3 ppm).
- Quantitative Analysis : Use integration ratios to assess purity. For example, residual THF (δ 1.7 ppm) indicates incomplete purification .
- Isomer Tracking : The 5- and 6-isomers may show split peaks; use HPLC with a C18 column for separation .
Q. How to optimize conjugation efficiency with amine-containing biomolecules?
- Methodological Answer :
- pH Optimization : Maintain pH 8.0–9.0 (e.g., with 0.1 M sodium bicarbonate) to deprotonate amines without hydrolyzing the ester .
- Molar Ratio : Test ratios from 5:1 to 20:1 (dye:biomolecule). Monitor efficiency via fluorescence quenching or SDS-PAGE.
- Reaction Time : Conduct time-course studies (15 min to 4 hours) at 4°C to minimize hydrolysis .
Q. How to address spectral discrepancies between theoretical and experimental data?
- Methodological Answer :
- Solvent Effects : Compare absorbance in DMSO (λmax ~495 nm) vs. aqueous buffer (pH-dependent shifts). Adjust for solvent polarity .
- Isomer Interference : The 5- and 6-carboxy isomers exhibit slightly different λem; use HPLC-purified isomers for consistency .
- pH Calibration : Measure fluorescence at pH 7.0 (pKa ~6.4) to standardize readings .
Q. How to separate and analyze the 5- and 6-isomers of the compound?
- Methodological Answer :
- HPLC Separation : Use a reverse-phase C18 column with gradient elution (e.g., 20–80% acetonitrile in 0.1% TFA over 30 min). Monitor at 495 nm .
- Mass Confirmation : Confirm isomer identity via HRMS (e.g., 5-isomer: [M+H]<sup>+</sup> 587.15; 6-isomer: [M+H]<sup>+</sup> 587.15) .
- Functional Testing : Compare labeling efficiency of isolated isomers with a model protein (e.g., BSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
